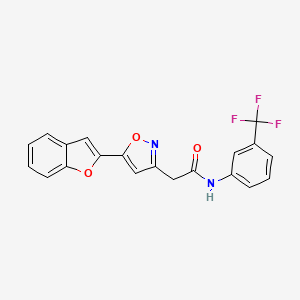

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound features a benzofuran-isoxazole core linked to an acetamide group substituted with a 3-(trifluoromethyl)phenyl moiety. The benzofuran and isoxazole rings contribute to its aromatic and electronic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N2O3/c21-20(22,23)13-5-3-6-14(9-13)24-19(26)11-15-10-18(28-25-15)17-8-12-4-1-2-7-16(12)27-17/h1-10H,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLYVVVKOCZVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of benzofuran and isoxazole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 30608530 |

| Molecular Formula | C18H13F3N2O2 |

| Molecular Weight | 356.30 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC=C2C(=C1)C(=NO2)N(C(=O)C(C)C)C(F)(F)F |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances hydrophobic interactions, potentially allowing the compound to inhibit enzyme activities or modulate receptor functions.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in critical metabolic pathways, such as dihydropteroate synthase (DHPS), which is essential for bacterial survival.

- Receptor Modulation: Interaction with G-protein coupled receptors (GPCRs) may lead to altered intracellular signaling pathways, affecting various physiological responses .

Antimicrobial Activity

Research indicates that derivatives of benzofuran and isoxazole exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzofuran derivatives against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.60 μM for certain compounds . The compound may demonstrate similar activity due to its structural characteristics.

Anticancer Potential

The compound has shown promise in anticancer studies, particularly against breast cancer cell lines. Compounds with similar structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic index .

Case Studies and Research Findings

- Study on Antimycobacterial Activity:

- Anticancer Activity Assessment:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Key Observations:

Core Heterocycle Variations :

- The benzofuran-isoxazole core in the target compound differs from benzothiazole (Ev2) and benzodioxol-isoxazole (Ev7). Benzothiazole derivatives often exhibit enhanced electronic properties for receptor binding, while benzodioxol may improve metabolic stability due to its oxygen-rich structure .

- Isoxazole-containing compounds (Ev1, Ev7) are associated with synthetic versatility but may face stability challenges under acidic conditions .

Substituent Effects :

- The 3-(trifluoromethyl)phenyl group in the target compound differs from the 4-(trifluoromethyl)phenyl substituent in Ev5. Positional isomerism here could influence steric interactions in biological systems .

- Bis(trifluoromethyl)phenyl substituents (Ev1, Compound 21) increase lipophilicity but may reduce solubility compared to single trifluoromethyl groups .

Synthetic Feasibility :

- Yields for isoxazole derivatives in Ev1 range from 14% to 56%, suggesting that the synthesis of such compounds is moderate but variable. The target compound’s benzofuran-isoxazole core may require optimized coupling steps for higher efficiency .

Pharmacological and Physicochemical Insights

- Anti-Exudative Potential: Acetamide derivatives with triazole or isoxazole cores (Ev5) show anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium. The target compound’s benzofuran-isoxazole motif may enhance activity due to increased π-π stacking interactions .

- Pesticide Applications : Trifluoromethylphenyl acetamides (Ev3, e.g., flutolanil) are used as fungicides. The target compound’s trifluoromethyl group and heterocyclic core align with agrochemical design principles but require explicit testing .

- Physical Properties : While data on the target compound are absent, Ev7’s benzodioxol analog has a molecular weight of 390.3, suggesting similar solubility and bioavailability profiles. The trifluoromethyl group likely improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.